3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide
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Overview
Description
3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide is a complex organic compound characterized by multiple chlorine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a solvent like N,N-dimethylformamide at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an amide bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,5-dichloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide is unique due to its specific structural features, including the presence of multiple chlorine atoms and the naphthalene moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C23H13Cl4NO3 |
---|---|
Molecular Weight |
493.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[5-chloro-2-(4-chloronaphthalen-1-yl)oxyphenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H13Cl4NO3/c24-12-5-7-21(31-20-8-6-17(26)14-3-1-2-4-15(14)20)19(11-12)28-23(30)16-9-13(25)10-18(27)22(16)29/h1-11,29H,(H,28,30) |
InChI Key |
TWQMBIJACCJZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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